molecular formula C7H10N2O2S B12050142 (2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid

(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid

Cat. No.: B12050142
M. Wt: 186.23 g/mol
InChI Key: BNLUXNOOKDRUMU-UHFFFAOYSA-N
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Description

(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid is an organic compound characterized by the presence of a pyrazole ring attached to an ethylsulfanyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid typically involves the reaction of pyrazole derivatives with ethylsulfanyl acetic acid precursors. One common method includes the nucleophilic substitution reaction where a pyrazole derivative reacts with an ethylsulfanyl acetic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the ethylsulfanyl and acetic acid groups can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Pyrazol-1-yl-ethyl)-acetic acid: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    (2-Pyrazol-1-yl-ethylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which can influence its chemical properties and applications.

    (2-Pyrazol-1-yl-ethylsulfanyl)-butyric acid: Contains a butyric acid group, potentially altering its solubility and interaction with biological targets.

Uniqueness

(2-Pyrazol-1-yl-ethylsulfanyl)-acetic acid is unique due to the presence of both the pyrazole ring and the ethylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2-pyrazol-1-ylethylsulfanyl)acetic acid

InChI

InChI=1S/C7H10N2O2S/c10-7(11)6-12-5-4-9-3-1-2-8-9/h1-3H,4-6H2,(H,10,11)

InChI Key

BNLUXNOOKDRUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCSCC(=O)O

Origin of Product

United States

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